Technical Whitepaper: 2-(Trifluoromethyl)morpholine Hydrochloride
Technical Whitepaper: 2-(Trifluoromethyl)morpholine Hydrochloride
Strategic Utilization in Medicinal Chemistry & Process Development
Executive Summary
2-(Trifluoromethyl)morpholine hydrochloride is a high-value fluorinated heterocyclic building block used extensively in modern drug discovery.[1] It serves as a bioisostere for the canonical morpholine ring, offering a strategic advantage: the trifluoromethyl (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The introduction of the electron-withdrawing
Identity Matrix[1]
| Parameter | Data |
| IUPAC Name | 2-(Trifluoromethyl)morpholine hydrochloride |
| Common Name | 2-TFM-Morpholine HCl |
| Molecular Formula | |
| Molecular Weight | 191.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
CAS Registry Numbers (Stereochemical Specificity)
Note: Commercial catalogs often vary.[1] The numbers below represent the primary Chemical Abstracts Service registry identifiers.
| Configuration | CAS Number | Note |
| Racemic (±) | 1196153-17-7 | Most common for initial SAR screening.[1] |
| (S)-Enantiomer | 1196156-34-7 | Preferred for chiral resolution studies.[1] |
| (R)-Enantiomer | 1196156-38-1 | Counter-enantiomer.[1] |
| Free Base (Rac) | 1022055-68-0 | Unstable to oxidation; stored as HCl salt.[1] |
The "Fluorine Effect": Mechanistic Rationale
The decision to substitute a morpholine with a 2-trifluoromethylmorpholine is rarely arbitrary.[1] It is a calculated move to alter the Acid Dissociation Constant (pKa) and Metabolic Stability .[1]
Basicity Modulation (pKa Shift)
The strong electron-withdrawing nature (
-
Morpholine pKa: ~8.3[1]
-
2-
-Morpholine pKa: ~6.0
Impact: At physiological pH (7.4), unsubstituted morpholine is largely protonated (cationic), limiting passive membrane permeability.[1] The 2-
Metabolic Blocking
The C2 and C3 positions of morpholine are susceptible to oxidative metabolism (N-dealkylation or ring hydroxylation).[1] The steric bulk and strong C-F bonds of the
Figure 1: The mechanistic cascade of the "Fluorine Effect," illustrating how structural modification translates to biological advantage.[1]
Synthetic Routes & Process Chemistry
The most robust synthesis, scalable to multigram quantities, involves the ring-opening of 2-(trifluoromethyl)oxirane followed by cyclization.[1] This route is preferred over the reduction of morpholinones due to milder conditions and higher atom economy.[1]
Primary Synthetic Pathway[1]
-
Ring Opening: Reaction of 2-(trifluoromethyl)oxirane with 2-aminoethanol (or N-protected derivatives).[1]
-
Cyclization: Intramolecular etherification (often Mitsunobu or acid-mediated).[1]
-
Salt Formation: Precipitation with anhydrous HCl to ensure stability.[1]
Figure 2: The scalable synthetic workflow from trifluoromethyloxirane to the stable hydrochloride salt.
Detailed Experimental Protocol (Self-Validating)
Disclaimer: This protocol describes a generalized high-purity synthesis adapted from Shcherbatiuk et al. (2013). Always perform a risk assessment before handling fluorinated epoxides.
Step-by-Step Methodology
Phase A: Precursor Assembly
-
Setup: Charge a flame-dried round-bottom flask with N-benzylaminoethanol (1.0 equiv) and DCM. Cool to 0°C.[1][3]
-
Addition: Add 2-(trifluoromethyl)oxirane (1.1 equiv) dropwise. The reaction is exothermic; control temperature <5°C to prevent polymerization.[1]
-
Validation Point 1 (TLC): Monitor consumption of the amine. The product (diol) will appear as a more polar spot.[1]
Phase B: Cyclization (The Critical Step)
-
Acid Cyclization: Treat the crude diol with concentrated
at 0°C, then heat to 140°C for 2 hours. (Alternatively, use Mitsunobu conditions for milder processing). -
Workup: Pour onto crushed ice, basify with NaOH to pH 10, and extract with EtOAc.
-
Validation Point 2 (NMR): Check crude
NMR. The disappearance of hydroxyl protons and the formation of the morpholine ring protons (3.0–4.0 ppm region) confirms cyclization.[1]
Phase C: Deprotection & Salt Formation [1]
-
Hydrogenation: Dissolve the N-benzyl intermediate in MeOH. Add 10% Pd/C catalyst (10 wt%).[1] Stir under
(1 atm) for 12 hours. -
Filtration: Remove catalyst via Celite.[1]
-
Salting Out: Cool the filtrate to 0°C. Add 2M HCl in diethyl ether dropwise.
-
Isolation: The white precipitate is 2-(trifluoromethyl)morpholine hydrochloride .[1] Filter and wash with cold ether.[1]
Quality Control Specifications
To ensure the reagent is "Drug Discovery Grade," it must pass these checks:
| Test | Acceptance Criteria | Method |
| Purity | >97% | HPLC (210 nm) |
| Identity ( | Consistent structure | DMSO- |
| Identity ( | Single peak ~ -76 ppm | DMSO- |
| Water Content | <1.0% | Karl Fischer |
| Chiral Purity | >98% ee (if chiral) | Chiral HPLC (Daicel Chiralpak) |
Handling & Safety (GHS)
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base rapidly absorbs
from air to form carbamates; the HCl salt is stable but must be kept dry.[1]
References
-
Shcherbatiuk, A. V., et al. (2013).[1][4] "Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery." Tetrahedron, 69(19), 3796-3804.[1][4] [1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]
-
PubChem Database. (2024).[1] "2-(Trifluoromethyl)morpholine hydrochloride (Compound Summary)." National Library of Medicine.[1] [1]
-
Enamine Ltd. (2024).[1] "Trifluoromethyl Morpholines: Building Blocks." [1]
Sources
- 1. (2S)-2-(trifluoromethyl)morpholine hydrochloride | C5H9ClF3NO | CID 68285203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)morpholine | 1196532-95-2 | Benchchem [benchchem.com]
- 3. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 4. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
